molecular formula C8H6N4 B3220024 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190322-57-6

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B3220024
CAS No.: 1190322-57-6
M. Wt: 158.16 g/mol
InChI Key: LHXRZTCZVJBWOP-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a high-value chemical scaffold for medicinal chemistry and drug discovery research. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure in the development of biologically active compounds. This scaffold has been identified as a key precursor in the synthesis of potent immunomodulators targeting Janus Kinase 3 (JAK3) . Research indicates that derivatives of the pyrrolo[2,3-b]pyridine scaffold can function as potent and orally efficacious inhibitors, showing promise in cellular assays and in vivo models, such as for prolonging graft survival in transplant research . Furthermore, closely related pyrrolo[2,3-b]pyridine derivatives have been extensively investigated as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in chronic pulmonary inflammatory diseases like COPD, cystic fibrosis, and ARDS . The specific substitution pattern on the scaffold is critical for activity; for instance, a cyano group at the 3-position has been a feature in potent HNE inhibitors, while the 5-position can accommodate various substituents to interact with the enzyme's binding site . The presence of both amino and nitrile functional groups on this scaffold provides versatile handles for further synthetic modification, making it a valuable building block for constructing diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-2-5-1-6-7(10)4-12-8(6)11-3-5/h1,3-4H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXRZTCZVJBWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolopyridine core. For example, the reaction of 2-aminopyridine with ethyl cyanoacetate under basic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can lead to the formation of various substituted pyrrolopyridines .

Scientific Research Applications

Synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

The synthesis of this compound often involves cyclo-condensation reactions using amino-pyrrole derivatives and active methylene compounds. A notable method involves refluxing substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with reagents such as acetylacetone and malononitrile in the presence of a catalytic agent to yield the desired pyrrolo derivatives. This synthetic route has been optimized for efficiency and yield, making it accessible for further modifications and applications in drug development .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, certain derivatives demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, showing IC50 values in the nanomolar range. These compounds not only inhibited cancer cell proliferation but also induced apoptosis in breast cancer cells .

Kinase Inhibition

The compound has also been studied for its role as a kinase inhibitor. Specifically, it has been shown to inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is associated with renal and cardiovascular diseases. The inhibition of SGK-1 activity can potentially offer new therapeutic strategies for managing electrolyte balance and preventing renal damage .

FGFR Inhibition Study

A study conducted on a series of 1H-pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h exhibited significant FGFR inhibitory activity with IC50 values of 7 nM for FGFR1, indicating its potential as a lead compound for cancer therapy .

SGK-1 Inhibition Research

Another research highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in inhibiting SGK-1 kinase activity. This inhibition was linked to reduced cell proliferation in renal cells, suggesting therapeutic applications in chronic renal disease .

Data Table: Summary of Biological Activities

Compound Target IC50 Value (nM) Biological Activity
4hFGFR17Inhibits cell proliferation
FGFR29Induces apoptosis
FGFR325Reduces migration and invasion
SGK-1N/AInhibits renal cell proliferation

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent placement and core modifications. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Properties/Biological Activity References
3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo[2,3-b]pyridine 3-amino, 5-cyano COX-2 binding (docking score: −11.42 kcal/mol); hydrogen bonding with Tyr 355
3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo[2,3-b]pyridine 3-bromo, 5-cyano Synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura)
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo[2,3-b]pyridine 6-methyl, 5-cyano Limited bioactivity data; methyl group enhances lipophilicity
A-769662 (thieno[2,3-b]pyridine derivative) Thieno[2,3-b]pyridine 4-hydroxy, 3-biphenyl, 5-cyano AMPK activation; π-π interactions with Tyr 355
5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile Pyrrole 5-amino, 3-cyano, 1-tert-butyl Precursor for fluorinated pyrrolopyridines; tert-butyl aids synthetic flexibility
2.4. Physicochemical Properties
  • Solubility and Reactivity: The cyano group at position 5 enhances electrophilicity, enabling nucleophilic additions. Amino-substituted derivatives exhibit improved solubility in polar solvents compared to halogenated or alkylated analogues .
  • Crystallinity : Bromothiophene-substituted pyrazolo[4,3-b]pyridines (e.g., BDPC) show amorphous film formation, suggesting that bulky substituents may disrupt crystallinity—a consideration for drug formulation .

Research Findings and Implications

  • Anti-Inflammatory Potential: The amino-cyano substitution pattern in this compound outperforms halo or alkyl derivatives in COX-2 docking studies, making it a promising lead for NSAID development .
  • Synthetic Versatility : Bromo and nitro derivatives (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile) serve as intermediates for further functionalization, enabling library diversification .
  • Target Selectivity: Core heterocycle changes (pyrrolo vs. thieno) significantly alter biological targets, as seen in AMPK vs. COX-2 activities .

Biological Activity

Overview

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which is recognized for its potential therapeutic applications, particularly in oncology and enzyme inhibition.

Structure and Synthesis

The molecular structure of this compound includes a pyridine ring fused with a pyrrole ring, featuring an amino group at the 3-position and a cyano group at the 5-position. The synthesis typically involves multi-step reactions starting from readily available precursors, such as the cyclization of 2-aminopyridine with ethyl cyanoacetate under basic conditions. Techniques like microwave-assisted synthesis are often employed to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression. By binding to FGFRs, this compound suppresses downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

Case Studies

Several studies have focused on the biological activity of pyrrolopyridine derivatives, including this compound:

  • FGFR Inhibition : A study reported that certain derivatives exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 nM to over 700 nM. These compounds were shown to inhibit migration and invasion of cancer cells significantly .
  • Structure-Activity Relationship (SAR) : Research has established that modifications to the structure of pyrrolopyridine derivatives can enhance their antiproliferative activity against various cancer cell lines. For example, adding hydroxyl groups improved activity significantly against HeLa and MDA-MB-231 cells .

Comparative Analysis

A comparison table highlights the unique properties of this compound relative to other similar compounds:

CompoundFGFR InhibitionAnticancer ActivityAntimicrobial Activity
This compoundHighSignificantLimited
1H-pyrrolo[2,3-b]pyridine-5-carbonitrileModerateModerateModerate
4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrileLowLowHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are documented:

  • Cyclocondensation : Reacting 3-amino-2-cyanopyrrole derivatives with formamide or substituted aldehydes under reflux conditions (e.g., DMF, methanol) for 6–8 hours, followed by crystallization from ethanol-DMF mixtures. Yields range from 45% to 60% depending on substituents .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions using boronic acids and halogenated intermediates (e.g., 4-chloro derivatives) under inert atmospheres. Catalyst systems like Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH/H₂O at 90–105°C are common .
    • Optimization : Prolonged heating (>10 hours) improves cyclization efficiency, while excess reagents (e.g., triethyl orthoformate) reduce side products. Purity is confirmed via TLC and recrystallization .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Analytical Techniques :

  • Melting Point : Sharp melting points (e.g., 173–237°C) indicate purity .
  • Spectroscopy : IR confirms functional groups (NH₂ ~3350 cm⁻¹, CN ~2213 cm⁻¹). ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons at δ 6.88–8.05 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) monitors impurities .

Advanced Research Questions

Q. How can structural modifications at the 3-amino position enhance biological activity, and what computational tools support this design?

  • SAR Insights :

  • Electron-Withdrawing Groups (EWGs) : Substituting the 3-amino group with trifluoromethyl (CF₃) or chloro (Cl) enhances metabolic stability and target binding (e.g., kinase inhibition) .
  • Bulkier Substituents : Aryl groups (e.g., 3,4-dimethoxyphenyl) improve solubility and selectivity for cancer cell lines .
    • Computational Tools :
  • Docking Studies : AutoDock Vina predicts interactions with FGFR or EGFR kinases .
  • DFT Calculations : Optimize substituent geometry and electron density using Gaussian09 .

Q. How do contradictory data on cytotoxicity across studies arise, and what experimental controls resolve them?

  • Sources of Discrepancy :

  • Cell Line Variability : IC₅₀ values differ between HeLa (cervical) vs. MCF-7 (breast) cancer cells due to expression levels of target proteins .
  • Assay Conditions : Varying incubation times (24 vs. 48 hours) and serum concentrations (5% vs. 10% FBS) alter compound stability .
    • Resolution Strategies :
  • Standardized Protocols : Use identical cell passage numbers and assay kits (e.g., MTT) across studies .
  • Positive Controls : Include reference drugs (e.g., doxorubicin) to calibrate cytotoxicity measurements .

Q. What strategies mitigate low yields in multi-step syntheses of pyrrolo[2,3-b]pyridine derivatives?

  • Critical Steps :

  • Protection-Deprotection : Protecting the 1H-pyrrole nitrogen with phenylsulfonyl groups prevents side reactions during iodination or cross-coupling .
  • Catalyst Screening : Testing PdCl₂(dppf) vs. Pd(PPh₃)₄ for Suzuki reactions improves coupling efficiency (yields increase from 50% to 75%) .
    • Workup Optimization :
  • Solvent Selection : Replacing ethanol with acetonitrile for crystallization reduces co-precipitation of byproducts .
  • Microwave Assistance : Shortens reaction times (e.g., from 12 hours to 30 minutes) for cyclization steps .

Methodological Resources

  • Key References :
    • Synthetic protocols for amino-substituted pyrrolopyridines .
    • Biological evaluation frameworks (e.g., dose-response curves, kinase assays) .
    • Computational modeling guidelines for structure-based design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 2
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3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

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